molecular formula C7H14ClN B12120560 3-methylhex-1-yn-3-amine;hydrochloride CAS No. 108575-33-3

3-methylhex-1-yn-3-amine;hydrochloride

Cat. No.: B12120560
CAS No.: 108575-33-3
M. Wt: 147.64 g/mol
InChI Key: KLVKSLSIYDBUCU-UHFFFAOYSA-N
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Description

3-Methylhex-1-yn-3-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a branched alkyne structure. The compound features a methyl group at the 3-position of a hex-1-yn-3-amine backbone, with a hydrochloride counterion enhancing its solubility and stability.

Properties

CAS No.

108575-33-3

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

3-methylhex-1-yn-3-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-6-7(3,8)5-2;/h2H,4,6,8H2,1,3H3;1H

InChI Key

KLVKSLSIYDBUCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C#C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylhex-1-yn-3-amine;hydrochloride typically involves the reaction of 3-methylhex-1-yne with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the addition of the amine group to the alkyne.

Industrial Production Methods

Industrial production of 3-methylhex-1-yn-3-amine;hydrochloride involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-methylhex-1-yn-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The amine group can be substituted with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or hydroxylating agents (H2O2) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes or alkenes.

    Substitution: Produces halogenated or hydroxylated derivatives.

Scientific Research Applications

3-methylhex-1-yn-3-amine;hydrochloride is used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methylhex-1-yn-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions between 3-methylhex-1-yn-3-amine hydrochloride and related hydrochlorides include:

  • Alkyne vs. Aromatic Systems : Unlike benzydamine hydrochloride (aromatic coumarin-thiosemicarbazide hybrid) or triprolidine hydrochloride (pyridine-containing structure) , the target compound features an alkyne group, which may confer unique reactivity in click chemistry or metabolic pathways.
  • Tertiary Amine vs. Primary/Secondary Amines : The tertiary amine in 3-methylhex-1-yn-3-amine contrasts with primary amines in compounds like [5-(3-methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride or secondary amines in dosulepin hydrochloride . This impacts lipophilicity and receptor-binding profiles.

Physicochemical Properties

A comparative analysis of molecular weights and solubilities (Table 1) highlights differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Methylhex-1-yn-3-amine HCl C₇H₁₄ClN 147.65 Alkyne, tertiary amine
[5-(3-Methoxyphenyl)isoxazolyl]methanamine HCl C₁₁H₁₃ClN₂O₂ 240.69 Isoxazole, methoxyphenyl, primary amine
Cyclohex-3-en-1-amine HCl C₆H₁₂ClN 133.62 Cyclohexene, primary amine
Chlorphenoxamine HCl C₁₈H₂₃ClNO 304.84 Diphenylmethane, tertiary amine

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